molecular formula C16H13N3O3S B2558068 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 325987-51-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2558068
CAS No.: 325987-51-7
M. Wt: 327.36
InChI Key: YLBMTCCEYLUHQZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule based on the benzothiazole pharmacophore, a scaffold recognized for its diverse and potent biological activities . This compound is furnished as a high-purity material strictly for research applications in biochemistry and pharmacology. Benzothiazole derivatives like this one have demonstrated significant potential in anticancer research, showing efficacy against a range of human cancer cell lines, including mammary, ovarian, colon, and lung cancers . The core benzothiazole structure is frequently investigated for its ability to inhibit key enzymes. Related analogs are potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for treating pain and inflammation . Furthermore, the structural motif of an N-benzothiazol-2-yl-benzamide is a subject of study in materials science due to its potential optical and electronic properties . The presence of the nitro group and methyl substituents on the benzothiazole ring allows researchers to explore detailed structure-activity relationships (SAR), as the position of substituents is known to critically influence a molecule's biological activity, metabolic stability, and intermolecular interactions . This product is intended for use in controlled laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-6-10(2)14-13(7-9)23-16(17-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMTCCEYLUHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dimethyl Substitution on the Benzothiazole Ring

Methyl groups at positions 4 and 6 are introduced via Friedel-Crafts alkylation using methyl chloride or bromide. Aluminum trichloride (AlCl₃) catalyzes the reaction at 0–5°C, minimizing polysubstitution. Post-alkylation purification via column chromatography (hexane:ethyl acetate, 7:3) isolates the 4,6-dimethyl isomer with 78% efficiency.

Nitro Group Incorporation in the Benzamide Moiety

Nitration of benzamide precursors employs a mixed acid system (HNO₃:H₂SO₄, 1:3 v/v) at 0°C. Meta-directed nitration dominates due to the electron-withdrawing effect of the amide group, producing 3-nitrobenzoyl chloride as the primary intermediate. Careful temperature control (<10°C) prevents di-nitration, with reaction completion confirmed by TLC (Rf = 0.31 in dichloromethane:methanol 9:1).

Amide Bond Formation and Coupling Optimization

The final step couples 4,6-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. A two-phase system (dichloromethane/water) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion. Key parameters include:

Parameter Optimal Value Impact on Yield
Reaction temperature 25°C Maximizes coupling efficiency
EDCI:HOBt ratio 1:1.2 Reduces racemization
Reaction time 12 hr Ensures >95% conversion

Post-coupling, the crude product is washed with 5% NaHCO₃ to remove unreacted acid chloride, followed by recrystallization from ethanol to achieve 82% yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

IR Spectroscopy : Key peaks include:

  • 1621 cm⁻¹ (C=O stretch of amide)
  • 1538 cm⁻¹ (asymmetric NO₂ stretch)
  • 1434 cm⁻¹ (aromatic C=C bending)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.41 (s, 1H, Ar-H)
  • δ 2.51 (s, 6H, 2×CH₃)

Melting Point : 289–292°C (uncorrected), consistent with literature values.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 65:35) shows 98.2% purity at 254 nm. Residual solvents are quantified via GC-MS, with ethyl acetate <0.1% and TEA <50 ppm.

Process Optimization and Scalability Challenges

Solvent Selection

Dimethylformamide (DMF) increases reaction rate but complicates purification. Switching to tetrahydrofuran (THF) improves yield by 12% at the expense of longer reaction times (18 hr).

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amide coupling, reducing time to 8 hr with comparable yield. However, DMAP increases production costs by ~15%.

Industrial-Scale Considerations

Batch processes face exotherm management during nitration. Continuous flow reactors mitigate risks, achieving 92% yield at 100 g/hr throughput.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces coupling time to 30 minutes but necessitates specialized equipment.

Solid-Phase Synthesis

Resin-bound benzothiazole amines enable combinatorial library generation, though yields drop to 65% due to incomplete coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibit promising anticancer properties. For instance, benzothiazole derivatives have been studied for their ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that these compounds can target multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. A study highlighted the efficacy of benzothiazole derivatives in inhibiting bacterial growth, suggesting their potential use as antibacterial agents in clinical settings. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymes .

Neuroprotective Effects
Research has also explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science Applications

Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have indicated that polymers containing benzothiazole moieties exhibit improved resistance to UV radiation and thermal degradation .

Dyes and Pigments
This compound can serve as a precursor for synthesizing dyes and pigments used in various industries. The vibrant colors produced by benzothiazole derivatives make them suitable for applications in textiles, plastics, and coatings. Their stability under light exposure further enhances their utility in commercial products .

Environmental Applications

Photodegradation Studies
Investigations into the environmental impact of benzothiazole derivatives have revealed their potential for photodegradation under UV light. This property is crucial for assessing the environmental persistence of these compounds and their breakdown products in ecosystems .

Heavy Metal Ion Detection
Benzothiazole-based compounds are also being researched for their ability to detect heavy metal ions in water sources. Their chelating properties allow them to form complexes with metal ions, which can be detected using spectroscopic methods. This application is vital for environmental monitoring and pollution control strategies .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism/Effect
Medicinal ChemistryAnticancer agentsInduction of apoptosis; inhibition of cell growth
Antimicrobial agentsDisruption of cell membranes
Neuroprotective agentsReduction of oxidative stress
Materials SciencePolymer additivesEnhanced thermal stability; UV resistance
Dyes and pigmentsVibrant colors; stability under light
Environmental SciencePhotodegradation studiesBreakdown under UV light
Heavy metal ion detectionChelation with metal ions; spectroscopic detection

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzothiazole moiety can inhibit certain enzymes, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with similar benzothiazol-2-yl carboxamides, focusing on structural variations, physicochemical properties, and biological implications.

Structural and Functional Group Variations

Compound Name Benzothiazole Substituents Attached Aromatic Group Key Functional Groups Molecular Formula Molecular Weight (g/mol)
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide 4,6-dimethyl 3-nitrobenzamide Nitro, methyl, carboxamide C16H13N3O3S 327.36
CBK277756 6-amino 5-nitrobenzamide Amino, nitro, carboxamide C13H9N5O3S 331.31
CBK277757 4,5-dichloro 5-nitrobenzamide Chloro, nitro, carboxamide C13H6Cl2N4O3S 381.18
CBK277772 6-methyl 5-nitrothiophene-2-carboxamide Methyl, nitro, thiophene C14H10N2O3S2 334.37
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide 4,6-dimethyl 3-methylthiophene Methyl (thiophene), carboxamide C15H14N2OS2 326.47
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide None 3,4-dimethoxybenzamide Methoxy, carboxamide C16H14N2O3S 314.36
Key Observations:
  • Substituent Effects: Methyl groups at positions 4 and 6 on the benzothiazole (target compound) enhance lipophilicity compared to amino (CBK277756) or chloro (CBK277757) substituents.
  • Aromatic System Variations : Replacing the benzamide with thiophene (CBK277772, ) alters π-π stacking and electronic interactions. Thiophene-based analogs exhibit reduced planarity and different electronic profiles compared to nitrobenzamide derivatives.
  • Functional Group Impact : Methoxy groups () increase polarity and hydrogen-bonding capacity relative to nitro groups, which may affect solubility and metabolic stability.
Solubility and Lipophilicity
  • Amino-substituted analogs (CBK277756) exhibit higher polarity (logP ~1.9) due to the hydrophilic amino group, improving solubility but reducing passive diffusion .
  • Methoxy-substituted derivatives () balance lipophilicity and solubility (logP ~2.3), making them more suitable for oral bioavailability.
Metabolic Stability
  • Nitro groups are prone to enzymatic reduction in vivo, as seen in , where a 3,5-dinitro compound was reduced to a hydroxyamino derivative. This suggests the target compound may act as a prodrug or generate reactive metabolites .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a benzothiazole moiety linked to a nitrobenzamide group, which is crucial for its biological activity.

Research indicates that compounds with benzothiazole structures often exhibit diverse mechanisms of action. Specifically, this compound has shown potential as an inhibitor of certain enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : It has been suggested that this compound may inhibit aldose reductase, an enzyme implicated in diabetic complications .
  • Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives can exhibit antimicrobial properties against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Enzyme InhibitionAldose ReductasePotential inhibitor
AntimicrobialAcinetobacter baumanniiInhibitory activity
AntimicrobialPseudomonas aeruginosaInhibitory activity
NeuroprotectiveNeurodegenerative DisordersPotential therapeutic application

Case Studies

Several studies have explored the biological implications of benzothiazole derivatives:

  • Neurodegenerative Disorders : A patent describes the use of benzothiazole compounds for treating neurodegenerative disorders, highlighting the potential neuroprotective effects of this compound .
  • In Vitro Studies : In vitro assays have shown that similar benzothiazole derivatives can effectively inhibit bacterial growth and biofilm formation, suggesting that this compound may possess similar properties .

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